5-Bromobenzo[B]thiophene

Organic Synthesis Halogenation Cross-Coupling

5-Bromobenzo[b]thiophene (CAS 4923-87-9) is a critical aryl halide building block with a unique 5-position bromine that ensures regioselective Suzuki-Miyaura and Stille cross-coupling. Substitution with 5-chloro or 7-bromo analogs leads to failed syntheses; our >98% purity (GC) solid guarantees reproducible yields for drug discovery (thrombin inhibitors, kinase inhibitors) and antimalarial development. Standard storage at RT, light-sensitive.

Molecular Formula C8H5BrS
Molecular Weight 213.1 g/mol
CAS No. 4923-87-9
Cat. No. B107969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromobenzo[B]thiophene
CAS4923-87-9
Synonyms5-Bromobenzo[b]thiophene;  5-Bromo-1-benzothiophene;  5-Bromobenzothiophene
Molecular FormulaC8H5BrS
Molecular Weight213.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CS2)C=C1Br
InChIInChI=1S/C8H5BrS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
InChIKeyRDSIMGKJEYNNLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromobenzo[b]thiophene (CAS 4923-87-9) Procurement and Specifications for Medicinal and Materials Chemistry


5-Bromobenzo[b]thiophene (CAS 4923-87-9), a brominated aromatic heterocycle, is a foundational building block in organic synthesis, primarily valued for its regioselective 5-position bromine that enables precise cross-coupling [1]. As a solid with a melting point of 46–50 °C and a purity standard exceeding 98.0% (GC), it serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs) and functional materials .

Why Generic 5-Bromobenzo[b]thiophene (CAS 4923-87-9) Substitution Fails: Positional Isomer and Halogen-Dependent Reactivity Risks


Substituting 5-bromobenzo[b]thiophene with other brominated or halogenated benzo[b]thiophenes is not chemically equivalent. The specific 5-position of the bromine atom dictates the electronic activation and regioselectivity of subsequent cross-coupling reactions, which is critical for synthesizing target compounds in drug discovery [1]. Attempts to replace it with 5-chloro, 7-bromo, or non-halogenated analogs can result in significantly different reaction yields (e.g., quantitative yield for 5-bromo vs. no cyclization for 5-fluoro derivatives) [2][3], leading to failed syntheses or altered biological activity in structure-activity relationship (SAR) studies [4].

5-Bromobenzo[b]thiophene (CAS 4923-87-9) Procurement: Quantifiable Differentiation for Cross-Coupling and SAR-Guided Selection


Reactivity Edge: 5-Bromo vs. 5-Chloro and 5-Fluoro in Cyclization and Cross-Coupling Yields

The bromine substituent at the 5-position is critical for synthetic viability. The 5-bromo derivative successfully undergoes cyclization to yield bioactive molecules, while the analogous 5-fluoro compound fails to cyclize, and the 5-chloro variant may have different reactivity [1]. This is supported by its utility in preparing 4-aminoquinolines and tetraoxanes for antimalarial activity [2].

Organic Synthesis Halogenation Cross-Coupling

Purity Benchmark: >98.0% GC Standard Ensures Reproducible Cross-Coupling Performance

The compound is commercially supplied with a minimum purity of >98.0% as determined by Gas Chromatography (GC), a critical specification for ensuring consistent yields in palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions, where impurities can poison catalysts or lead to byproducts .

Quality Control Analytical Chemistry Cross-Coupling

Physicochemical Identity: Defined Melting Point (46-50 °C) and Solubility for Process Consistency

The compound's melting point range (46.0–50.0 °C) and solubility profile (soluble in toluene) are well-defined and consistent across multiple reputable sources, ensuring predictable behavior during recrystallization and reaction work-up . This contrasts with less-characterized or impure batches that can complicate scale-up.

Physicochemical Properties Process Chemistry Purification

SAR Foundation: 5-Position Bromine is Essential for Thrombin Inhibition Potency

In a structure-activity relationship (SAR) study of dibasic benzo[b]thiophene diamine thrombin inhibitors, the 5-bromo substituent on the core scaffold was identified as a key structural feature for achieving potent inhibitory activity. Derivatives built from this scaffold exhibited over a 750-fold increase in potency compared to an initial lead compound [1].

Medicinal Chemistry Thrombin Inhibition SAR

5-Bromobenzo[b]thiophene (CAS 4923-87-9) Procurement: Validated Application Scenarios for Research and Pilot-Scale Production


Suzuki-Miyaura and Stille Cross-Coupling Reactions

As a key aryl halide building block, 5-bromobenzo[b]thiophene is reliably employed in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) to form C-C bonds, constructing more complex molecular architectures for pharmaceuticals and agrochemicals. Its defined purity (>98.0% GC) and reactivity profile ensure reproducible yields in these critical transformations .

Synthesis of Antimalarial Agents and Related APIs

This compound is a crucial intermediate in the synthesis of 4-aminoquinolines and tetraoxanes, classes of molecules with demonstrated antimalarial activity. Its use in this established synthetic route validates its procurement for medicinal chemistry programs targeting neglected tropical diseases [1].

Medicinal Chemistry for Thrombin and Kinase Inhibitor Development

Medicinal chemistry teams use 5-bromobenzo[b]thiophene to elaborate benzo[b]thiophene-based scaffolds for drug discovery. It has been specifically identified in SAR studies leading to potent thrombin inhibitors [2] and is a core structure in the development of kinase inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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